molecular formula C8H6FN B8184700 2-Ethynyl-3-fluoroaniline

2-Ethynyl-3-fluoroaniline

Cat. No.: B8184700
M. Wt: 135.14 g/mol
InChI Key: CSFHIDKWHLWVCQ-UHFFFAOYSA-N
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Description

2-Ethynyl-3-fluoroaniline (CAS 2808566-11-0) is a fluorinated aniline derivative that serves as a versatile chemical building block in organic synthesis and medicinal chemistry research . The compound features both an ethynyl group and an amine group on a fluorinated benzene ring, making it a valuable scaffold for constructing more complex molecules through reactions such as Sonogashira coupling and click chemistry . This structure is part of a family of ethynyl-fluoroaniline isomers that are frequently employed in pharmaceutical research, particularly in the synthesis of potential anticancer agents and other biologically active compounds . As a key intermediate, its primary research value lies in its ability to introduce both fluorine and alkyne functional groups into a target molecule, which can be critical for optimizing drug-like properties, including metabolic stability and binding affinity . Researchers utilize this compound and its isomers in the discovery and development of new therapeutic candidates . The product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethynyl-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFHIDKWHLWVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Systems and Reaction Conditions

Palladium-based catalysts are indispensable for this reaction. A study utilizing a 1:1 mixture of DMF and water demonstrated that K2_2PdCl4_4 paired with the sulfonated ligand DTBPPS (3-(Di-tert-butylphosphonium)propane sulfonate) achieved a 42% yield. Further optimization using S-phos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) in ethanol/water (1:1) elevated the yield to 75%. Copper iodide (CuI) is frequently employed as a co-catalyst to enhance reactivity, particularly in systems involving electron-deficient aryl halides.

Table 1: Impact of Catalyst and Ligand on Sonogashira Reaction Yield

Catalyst SystemSolventYield (%)
Pd(OAc)2_2, DTBPPS, CuIDMF/H2_2O22
K2_2PdCl4_4, DTBPPS, CuIDMF/H2_2O42
K2_2PdCl4_4, S-phosEtOH/H2_2O75

Base Selection and Solvent Effects

The choice of base significantly impacts reaction efficiency. In aqueous Sonogashira reactions, n-Bu4_4N+^+OH^- (tetrabutylammonium hydroxide) outperformed traditional bases like Na2_2CO3_3 (19% yield) and Et3_3N (28% yield), achieving a 42% yield. Polar aprotic solvents such as DMF facilitate dissolution of hydrophobic intermediates, while water-containing systems improve sustainability without compromising yield.

Nitro Group Reduction and Desilylation Strategies

An alternative route involves the synthesis of protected intermediates followed by deprotection. This method is exemplified in a patent synthesizing the positional isomer 3-ethynyl-4-fluoroaniline, which can be adapted for the target compound.

Stepwise Synthesis from Nitro Precursors

  • Sonogashira Coupling with Trimethylsilyl Acetylene :
    Reaction of 3-bromo-4-fluoronitrobenzene with trimethylsilyl acetylene in the presence of Pd(PPh3_3)4_4 and CuI yields ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane. Triethylamine serves as both base and solvent, with a 1:1.5 molar ratio of aryl bromide to alkyne.

  • Nitro Reduction to Amine :
    The nitro group is reduced using iron powder in methanol and hydrochloric acid, affording 4-fluoro-3-((trimethylsilyl)ethynyl)aniline. This step achieves near-quantitative conversion under reflux conditions.

  • Desilylation :
    Treatment with potassium hydroxide in methanol removes the trimethylsilyl group, yielding the free ethynyl derivative. This step proceeds at room temperature with a 1:1 molar ratio of intermediate to base.

Table 2: Yield Analysis of Stepwise Synthesis

StepReagentsYield (%)
Sonogashira CouplingPd(PPh3_3)4_4, CuI85
Nitro ReductionFe, HCl, MeOH95
DesilylationKOH, MeOH90
Overall Yield 70

Functional Group Compatibility and Side Reactions

The electron-withdrawing fluorine atom ortho to the reaction site can deactivate the aryl halide, necessitating vigorous conditions. Competing side reactions, such as Glaser coupling (dimerization of alkynes), are mitigated by maintaining anaerobic conditions using sodium d-isoascorbate. Additionally, over-reduction of the ethynyl group to vinyl or ethyl is observed during nitro reduction, requiring precise reaction monitoring.

Emerging Methodologies and Comparative Analysis

Aqueous vs. Organic Solvent Systems

Aqueous Sonogashira reactions offer environmental benefits but face challenges in substrate solubility. Binary solvent systems (e.g., DMF/H2_2O or EtOH/H2_2O) strike a balance, achieving yields comparable to purely organic systems.

Ligand Design and Catalyst Loading

Bulky phosphine ligands like S-phos enhance catalytic activity by stabilizing palladium intermediates. Reducing catalyst loading to 0.02 equivalents of Pd(PPh3_3)4_4 maintains efficiency while lowering costs.

Industrial Scalability and Cost Considerations

The stepwise route through nitro intermediates is favored for large-scale synthesis due to:

  • Availability of Starting Materials : 3-Bromo-2-fluoronitrobenzene is commercially accessible or synthesizable via directed ortho-metalation.

  • Cost-Effective Reductants : Iron powder ($0.50/kg) is preferable to hydrogen gas or noble metal catalysts.

  • Simplified Purification : Silica gel filtration and liquid-liquid extraction suffice for intermediate isolation .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-3-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 2-ethynyl-3-fluorobenzaldehyde.

    Reduction: Formation of this compound from nitro derivatives.

    Substitution: Formation of 2-ethynyl-3-methoxyaniline or other substituted derivatives.

Scientific Research Applications

2-Ethynyl-3-fluoroaniline has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of novel compounds.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethynyl-3-fluoroaniline involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Ethynyl-3-fluoroaniline with structurally related aniline derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

2-Fluoro-3-methylaniline (C₇H₇FN; MW: 124.14 g/mol)

  • Substituents : Methyl (-CH₃) at position 2 and fluorine at position 3.
  • Electronic Effects :
    • Methyl is electron-donating (+I), increasing the NH₂ group’s basicity compared to this compound.
    • Fluorine’s -I effect is mitigated by the methyl group, leading to a less electron-deficient aromatic ring.
  • Physical Properties :
    • Lower molecular weight (124.14 vs. 134.14 g/mol) due to the absence of the ethynyl group.
    • Higher hydrophobicity due to the methyl group.
  • Reactivity: Methyl substitution favors electrophilic aromatic substitution (e.g., nitration) at the para position relative to the NH₂ group. Lacks alkyne-specific reactivity (e.g., Sonogashira coupling).

4-Fluoro-2-nitroaniline (C₆H₅FN₂O₂; MW: 198.15 g/mol)

  • Substituents: Nitro (-NO₂) at position 2 and fluorine at position 4.
  • Electronic Effects :
    • Nitro is a strong electron-withdrawing group (-I and -M), drastically reducing NH₂ basicity compared to this compound.
    • The aromatic ring is highly electron-deficient, directing electrophiles to meta positions.
  • Physical Properties :
    • Higher molecular weight (198.15 vs. 134.14 g/mol) due to the nitro group.
    • Likely lower solubility in organic solvents due to polar nitro functionality.
  • Reactivity: Nitro groups enable reduction to amines (e.g., catalytic hydrogenation to 4-fluoro-1,2-diaminobenzene). Less versatile in alkyne-mediated cross-coupling reactions.

Structural and Functional Comparison Table

Property This compound 2-Fluoro-3-methylaniline 4-Fluoro-2-nitroaniline
Molecular Formula C₈H₅FN C₇H₇FN C₆H₅FN₂O₂
Molecular Weight 134.14 g/mol 124.14 g/mol 198.15 g/mol
Substituents Ethynyl (C≡CH), F Methyl (CH₃), F Nitro (NO₂), F
Electron Effects -I (F), conjugation (C≡CH) +I (CH₃), -I (F) -I/-M (NO₂), -I (F)
NH₂ Basicity Moderately reduced Higher Severely reduced
Key Reactivity Alkyne coupling Electrophilic substitution Nitro reduction

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